Traxanox

Description

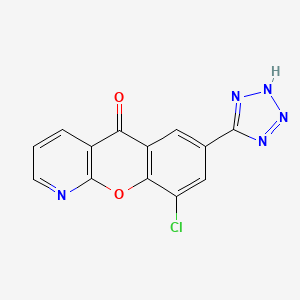

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

CAS No. |

58712-69-9 |

|---|---|

Molecular Formula |

C13H6ClN5O2 |

Molecular Weight |

299.67 g/mol |

IUPAC Name |

9-chloro-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one |

InChI |

InChI=1S/C13H6ClN5O2/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9/h1-5H,(H,16,17,18,19) |

InChI Key |

MLCGWPUVZKTVLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4 |

Other CAS No. |

58712-69-9 |

Synonyms |

9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine traxanox traxanox hydrochloride Y 12,141 Y 12141 Y-12,141 Y-12141 |

Origin of Product |

United States |

Foundational & Exploratory

Traxanox (Tranilast): An In-Depth Technical Guide to its Mechanism of Action in Mast Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traxanox (Tranilast) is an anti-allergic agent recognized for its mast cell-stabilizing properties. Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other pro-inflammatory mediators that are central to the allergic response. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Tranilast's effects on mast cells. It delves into the modulation of critical signaling pathways, presents quantitative data on its inhibitory efficacy, and offers detailed experimental protocols for researchers in the field.

Core Mechanism of Action: Mast Cell Stabilization

Tranilast exerts its therapeutic effects primarily by stabilizing mast cells, rendering them less responsive to allergenic and non-allergenic stimuli. This stabilization prevents the degranulation process, a critical event in the initiation of type I hypersensitivity reactions. Electron microscopy studies have demonstrated that Tranilast significantly inhibits the morphological changes associated with degranulation in IgE-sensitized rat mast cells following antigen stimulation[1].

The stabilizing effect of Tranilast is dose-dependent. Electrophysiological studies have shown that while lower concentrations (100-250 µM) have a modest effect, higher concentrations (500 µM to 1 mM) almost completely suppress the increase in whole-cell membrane capacitance, a direct measure of exocytosis and degranulation[2].

Modulation of Intracellular Signaling Pathways

The activation of mast cells is a complex process initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI). This event triggers a cascade of intracellular signaling events, culminating in degranulation and the synthesis of inflammatory mediators. While the precise molecular target of Tranilast within this cascade is not fully elucidated, evidence strongly points to its interference with calcium signaling pathways.

The FcεRI Signaling Cascade: A Brief Overview

Upon antigen-induced cross-linking of IgE-FcεRI complexes, the Src family kinase Lyn is activated, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the β and γ subunits of the FcεRI receptor. This creates docking sites for the Spleen tyrosine kinase (Syk). Activated Syk then phosphorylates and activates downstream signaling molecules, including Phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, a critical step for degranulation.

Tranilast's Impact on Calcium Mobilization

A key aspect of Tranilast's mechanism of action appears to be the modulation of intracellular calcium ([Ca2+]i) levels. Studies have shown that Tranilast can attenuate the increase in [Ca2+]i induced by stimuli such as substance P.[3] This suggests that Tranilast may interfere with either the release of calcium from intracellular stores or the influx of extracellular calcium. One proposed mechanism is the blockade of calcium uptake, which would dampen the sustained calcium signal required for robust mast cell activation[4]. The precise channels or transporters affected by Tranilast remain an active area of investigation.

Inhibition of Prostaglandin D2 Synthesis

Beyond its effects on degranulation, Tranilast has been shown to inhibit the production of prostaglandin D2 (PGD2), a potent inflammatory mediator synthesized by mast cells. This inhibition is achieved through the direct suppression of PGD synthetase activity, with an IC50 of approximately 0.1 mM, without affecting cyclooxygenase activity.[5] This represents a distinct and complementary mechanism to its mast cell stabilizing effects.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of Tranilast in mast cells.

Quantitative Data on Inhibitory Effects

The inhibitory effects of Tranilast on mast cell degranulation have been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibition of Mast Cell Degranulation by Tranilast

| Cell Type | Stimulus | Assay | Tranilast Concentration | % Inhibition | Reference |

| LAD2 human mast cells | IgE/anti-IgE | β-hexosaminidase release | 10 µg/mL (~28 µM) | 19% | [6] |

| LAD2 human mast cells | Substance P | β-hexosaminidase release | 10 µg/mL (~28 µM) | 28% | [6] |

| LAD2 human mast cells | Compound 48/80 | β-hexosaminidase release | 10 µg/mL (~28 µM) | 6% | [6] |

| Rat peritoneal mast cells | GTP-γ-S | Membrane capacitance | 500 µM | ~100% | [2] |

| Rat peritoneal mast cells | GTP-γ-S | Membrane capacitance | 1 mM | ~100% | [2] |

Table 2: IC50 Values of Tranilast for Inhibition of Mediator Release

| Mediator | Cell Type | Stimulus | IC50 | Reference |

| Prostaglandin D2 | Rat peritoneal mast cells | A23187 | ~0.1 mM | [5] |

Experimental Protocols

Mast Cell Culture and Stimulation (General Protocol)

This protocol provides a general framework for the culture and stimulation of mast cells for in vitro assays.

-

Cell Culture:

-

For LAD2 human mast cells, culture in StemPro-34 SFM supplemented with 2 mM L-glutamine, 100 U/mL penicillin, 50 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor (SCF).

-

For bone marrow-derived mast cells (BMMCs), flush bone marrow from the femurs and tibias of mice and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 50 µg/mL streptomycin, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine SCF.

-

-

Sensitization (for IgE-mediated stimulation):

-

Incubate mast cells with 1 µg/mL of anti-DNP IgE overnight at 37°C in a 5% CO2 incubator.

-

-

Stimulation:

-

Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer).

-

Resuspend the cells in the buffer and pre-incubate with various concentrations of Tranilast (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate degranulation by adding the appropriate stimulus (e.g., 100 ng/mL DNP-BSA for IgE-sensitized cells, or other agonists like substance P or compound 48/80).

-

Incubate for 30 minutes at 37°C.

-

β-Hexosaminidase Release Assay (for Degranulation)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

-

Following stimulation, centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant.

-

To determine the total β-hexosaminidase content, lyse the remaining cell pellet with 0.1% Triton X-100.

-

In a 96-well plate, add an aliquot of the supernatant or cell lysate.

-

Add an equal volume of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5).

-

Incubate the plate at 37°C for 60-90 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

-

Dye Loading:

-

Wash mast cells and resuspend them in a loading buffer (e.g., HBSS with 1% BSA).

-

Add Fura-2 AM to a final concentration of 2-5 µM.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.

-

-

Measurement:

-

Resuspend the cells in the measurement buffer.

-

Use a fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Add Tranilast or vehicle and record the baseline for a few minutes.

-

Add the stimulus and continuously record the fluorescence ratio to monitor changes in [Ca2+]i.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying Tranilast's effects on mast cells.

Conclusion and Future Directions

Tranilast is a well-established mast cell stabilizer that effectively inhibits the release of pro-inflammatory mediators. Its mechanism of action is multifaceted, involving the attenuation of intracellular calcium signaling and the direct inhibition of PGD2 synthesis. While the precise molecular target within the upstream FcεRI signaling cascade remains to be definitively identified, the available evidence provides a strong foundation for its clinical use in allergic disorders.

Future research should focus on pinpointing the direct molecular target(s) of Tranilast to gain a more complete understanding of its mechanism. Investigating its effects on specific calcium channels, such as the store-operated calcium entry (SOCE) machinery, could provide significant insights. Furthermore, exploring the potential synergistic effects of Tranilast with other anti-allergic agents that target different points in the mast cell activation pathway could lead to the development of more effective therapeutic strategies for a range of mast cell-mediated diseases.

References

- 1. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]

- 4. New approach to the mechanism of antiasthmatic action of Tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of tranilast on prostaglandin D synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of tranilast on substance P-induced plasma extravasation in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Traxanox (CAS Number: 58712-69-9): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traxanox (9-Chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine) is a potent, orally active anti-allergic and anti-asthmatic compound.[2] With the CAS number 58712-69-9, it has been a subject of interest for its mast cell stabilizing properties, which underpin its therapeutic potential in allergic and inflammatory conditions. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a benzopyranopyridine derivative.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58712-69-9 | [2][3] |

| Molecular Formula | C13H6ClN5O2 | [2][3] |

| Molecular Weight | 299.67 g/mol | [2][3] |

| Synonyms | Y-12141, Clearnal | [2] |

| Melting Point | >300°C | [2] |

| Appearance | Yellow Powder | [4] |

Mechanism of Action

The primary mechanism of action of this compound is the stabilization of mast cells, thereby inhibiting the release of histamine and other chemical mediators of inflammation.[2] This action is crucial in mitigating Type I hypersensitivity reactions. Studies have shown that this compound does not interfere with the antigen-antibody combination but rather acts at a subsequent stage to prevent the degranulation of mast cells.[1]

While the precise molecular target of this compound has not been definitively elucidated in the reviewed literature, its functional effects suggest interference with key intracellular signaling pathways that govern mast cell degranulation. Evidence points towards the modulation of intracellular calcium levels, as this compound has been shown to inhibit histamine release induced by calcium ionophore A23187.[3] Furthermore, its action may also involve the modulation of cyclic AMP (cAMP) levels, a known inhibitory pathway for mast cell degranulation.

Below is a diagram illustrating the generally accepted IgE-mediated mast cell activation pathway and the putative points of inhibition by a mast cell stabilizer like this compound.

Caption: IgE-mediated mast cell activation pathway and potential inhibition by this compound.

Biological Activity

This compound exhibits a wide spectrum of anti-allergic activities, demonstrating efficacy in various in vitro and in vivo models.

In Vitro Activity

| Assay | Species/Cell Line | Endpoint | IC50 / Concentration | Reference |

| Inhibition of IgE-mediated Histamine Release | Rat Mast Cells | Histamine Release | 0.04 µM | [3] |

| Inhibition of Compound 48/80-induced Histamine Release | Rat Mast Cells | Histamine Release | 1-100 µM | [3] |

| Inhibition of Calcium Ionophore A23187-induced Histamine Release | Rat Mast Cells | Histamine Release | 100 µM (slight inhibition) | [3] |

In Vivo Activity

| Model | Species | Route of Administration | Dose | Effect | Reference |

| Passive Cutaneous Anaphylaxis (PCA) | Rat | Intravenous | Dose-dependent | Inhibition of anaphylactic reaction | [1] |

| Direct Passive Arthus Reaction (DPAR) | Rat | Oral | 50-250 mg/kg | Inhibitory effect | [1] |

| Experimental Allergic Encephalomyelitis (EAE) | Rat | Oral | Not specified | Delayed onset and reduced mortality | [1] |

| Phagocytosis Enhancement | Mouse | Not specified | Not specified | Enhanced phagocytosis by peritoneal macrophages | [4] |

| Antibody Production | BALB/c Mice | Not specified | Not specified | Restorative effect on inhibited antibody production | [4] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans and animals were not available in the publicly accessible literature reviewed for this guide. A key study by A. Ebihara et al., "Clinical pharmacology and pharmacokinetics," published in Arzneimittel-Forschung (1987), likely contains this information, but the full text could not be retrieved.

Experimental Protocols

The following are representative protocols for key assays used to evaluate the biological activity of this compound.

In Vitro Histamine Release Assay from Rat Peritoneal Mast Cells

Objective: To determine the inhibitory effect of a test compound on antigen-induced histamine release from isolated rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Hanks' balanced salt solution (HBSS)

-

Bovine serum albumin (BSA)

-

Collagenase

-

Anti-DNP IgE antibody

-

Dinitrophenylated bovine serum albumin (DNP-BSA)

-

Test compound (this compound)

-

Histamine standard

-

o-Phthalaldehyde (OPT)

-

Perchloric acid

-

NaOH

-

HCl

Procedure:

-

Mast Cell Isolation: Isolate peritoneal cells from male Wistar rats by peritoneal lavage with HBSS.

-

Purify mast cells by density gradient centrifugation.

-

Wash and resuspend the purified mast cells in HBSS containing BSA.

-

Sensitization: Incubate the mast cells with an optimal concentration of anti-DNP IgE antibody for 2 hours at 37°C to sensitize the cells.

-

Wash the cells to remove unbound antibody.

-

Inhibition Assay: Pre-incubate the sensitized mast cells with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Antigen Challenge: Induce histamine release by adding an optimal concentration of DNP-BSA to the cell suspension and incubate for 15 minutes at 37°C.

-

Termination: Stop the reaction by placing the tubes on ice and centrifuge to pellet the cells.

-

Histamine Measurement:

-

Collect the supernatant for histamine analysis.

-

Lyse the cell pellet with perchloric acid to determine the residual histamine content.

-

Determine the total histamine content by lysing an aliquot of untreated cells.

-

Measure histamine concentration in the supernatants and cell lysates using a fluorometric assay with OPT.

-

-

Calculation: Calculate the percentage of histamine release for each sample and determine the IC50 value for this compound.

Rat Passive Cutaneous Anaphylaxis (PCA)

Objective: To evaluate the in vivo anti-allergic activity of a test compound by its ability to inhibit IgE-mediated passive cutaneous anaphylaxis.

Materials:

-

Male Wistar rats

-

Anti-DNP IgE antibody

-

Dinitrophenylated human serum albumin (DNP-HSA)

-

Evans blue dye

-

Test compound (this compound)

-

Saline

Procedure:

-

Sensitization: Passively sensitize male Wistar rats by intradermal injection of anti-DNP IgE antibody into a shaved area of the back. A control site is injected with saline.

-

Allow a sensitization period of 24-48 hours.

-

Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a specified time before antigen challenge.

-

Antigen Challenge: Challenge the rats by intravenous injection of a solution containing DNP-HSA and Evans blue dye.

-

Evaluation: After 30 minutes, euthanize the animals and dissect the skin at the injection sites.

-

Measure the diameter of the blue spot at each injection site.

-

Extract the Evans blue dye from the skin tissue using formamide.

-

Quantify the amount of extravasated dye spectrophotometrically.

-

Analysis: Calculate the percentage inhibition of the PCA reaction by comparing the dye extravasation in the this compound-treated group to the vehicle-treated group.

Below is a workflow diagram for the Passive Cutaneous Anaphylaxis (PCA) experiment.

Caption: Experimental workflow for the Rat Passive Cutaneous Anaphylaxis (PCA) assay.

Rat Direct Passive Arthus Reaction (DPAR)

Objective: To assess the effect of a test compound on a Type III hypersensitivity reaction.

Materials:

-

Male Wistar rats

-

Anti-ovalbumin antibody

-

Ovalbumin

-

Evans blue dye

-

Test compound (this compound)

-

Saline

Procedure:

-

Antibody Administration: Administer anti-ovalbumin antibody intravenously to male Wistar rats.

-

Compound Administration: Administer this compound or vehicle control via the desired route at a specified time before the antigen challenge.

-

Antigen Challenge: Induce the Arthus reaction by intradermal injection of ovalbumin into a shaved area of the back.

-

Simultaneously, inject Evans blue dye intravenously to visualize plasma exudation.

-

Evaluation: After a specified period (e.g., 4 hours), euthanize the animals and dissect the skin at the injection site.

-

Measure the diameter of the edematous lesion and the area of blueing.

-

Extract the Evans blue dye from the tissue and quantify it spectrophotometrically.

-

Analysis: Calculate the percentage inhibition of the DPAR by comparing the treated group to the vehicle control group.

Conclusion

This compound is a well-characterized mast cell stabilizer with potent anti-allergic properties. Its mechanism of action, centered on the inhibition of mediator release from mast cells, makes it a valuable tool for research in allergy and inflammation. While its precise molecular target requires further investigation, the available data provides a strong foundation for its use in preclinical studies. The experimental protocols provided herein offer a starting point for researchers wishing to investigate the properties of this compound and other potential mast cell stabilizing agents. Further research to fully elucidate its pharmacokinetic profile and pinpoint its molecular interactions within the mast cell signaling cascade will be crucial for its potential future development.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Tranexamic Acid: A Comprehensive Technical Guide on its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tranexamic acid (TXA) is a synthetic lysine analogue with well-established antifibrinolytic properties. Its primary mechanism of action involves the inhibition of plasminogen activation and, at higher concentrations, the direct inhibition of plasmin. This activity makes it a crucial therapeutic agent in the management of bleeding in various clinical settings, including surgery, trauma, and heavy menstrual bleeding. This technical guide provides an in-depth overview of the biological activity of tranexamic acid, its molecular targets, and the methodologies used to evaluate its efficacy.

Core Biological Activity and Mechanism of Action

Tranexamic acid exerts its antifibrinolytic effect primarily by interfering with the fibrinolytic cascade. The key steps in its mechanism of action are:

-

Inhibition of Plasminogen Activation: TXA competitively and reversibly binds to the lysine-binding sites on plasminogen. This binding prevents plasminogen from associating with fibrin, a necessary step for its activation to plasmin by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). By blocking this interaction, TXA effectively reduces the generation of plasmin at the site of a fibrin clot.

-

Direct Plasmin Inhibition: At significantly higher concentrations, tranexamic acid can act as a non-competitive inhibitor of plasmin, further contributing to its antifibrinolytic effect.[1]

-

Inhibition of Urokinase Plasminogen Activator (uPA): Recent studies have shown that tranexamic acid can directly inhibit the activity of uPA with a high degree of specificity.[2]

This multi-faceted inhibition of the fibrinolytic system leads to the stabilization of fibrin clots, thereby reducing or preventing hemorrhage.

Molecular Targets and Quantitative Data

The primary molecular target of tranexamic acid is plasminogen. It also interacts with plasmin and urokinase plasminogen activator. The following table summarizes the quantitative data regarding these interactions.

| Target | Parameter | Value | Reference |

| Plasminogen | High-affinity binding site (Kd) | 1.1 µM | [3] |

| Medium-affinity binding sites (Kd) | ~0.75 mM | [3] | |

| Plasmin | IC50 | 87 mM | [2] |

| Dissociation Constant (Kd) | 3.5 x 10-5 M | ||

| Urokinase Plasminogen Activator (uPA) | Ki | 2 mM | [2] |

| IC50 | 3.63 ± 0.16 mM | [4] |

Signaling Pathways and Experimental Workflows

Fibrinolytic Pathway and Inhibition by Tranexamic Acid

The following diagram illustrates the normal fibrinolytic pathway and the points of inhibition by tranexamic acid.

Caption: Fibrinolytic pathway and points of inhibition by Tranexamic Acid.

Experimental Workflow for Assessing Antifibrinolytic Activity

This diagram outlines a general workflow for evaluating the antifibrinolytic properties of a compound like tranexamic acid.

Caption: General workflow for assessing antifibrinolytic activity.

Detailed Experimental Protocols

Urokinase Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and primary literature describing the inhibition of uPA by tranexamic acid.

Objective: To determine the inhibitory effect of tranexamic acid on urokinase activity.

Materials:

-

Human Urokinase (uPA)

-

Urokinase-specific fluorogenic substrate (e.g., Glutaryl-Gly-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-80)

-

Tranexamic acid solutions of varying concentrations

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission = 350/450 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human urokinase in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of tranexamic acid in assay buffer to achieve the desired final concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Tranexamic acid solution (or vehicle control)

-

Human urokinase solution

-

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the urokinase substrate to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes) using a fluorometric plate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each tranexamic acid concentration.

-

Plot the reaction velocity against the tranexamic acid concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Plasminogen Binding Assay (Equilibrium Dialysis)

This protocol describes a classic method to determine the binding affinity of tranexamic acid to plasminogen.

Objective: To determine the dissociation constant (Kd) of tranexamic acid for plasminogen.

Materials:

-

Highly purified human plasminogen

-

Radiolabeled tranexamic acid (e.g., 14C-TXA) or a method for quantifying unlabeled TXA

-

Equilibrium dialysis cells with a semi-permeable membrane (e.g., 10 kDa MWCO)

-

Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Scintillation counter (if using radiolabeled TXA) or appropriate analytical instrument (e.g., HPLC)

Procedure:

-

Preparation of Dialysis Cells:

-

Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly seated.

-

-

Sample Loading:

-

In one chamber of the dialysis cell, add a known concentration of plasminogen in dialysis buffer.

-

In the other chamber, add a range of concentrations of tranexamic acid (including radiolabeled tracer if applicable) in the same buffer.

-

-

Equilibration:

-

Incubate the dialysis cells at a constant temperature (e.g., 4°C or room temperature) with gentle agitation for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection:

-

After equilibration, carefully collect aliquots from both chambers of each dialysis cell.

-

-

Quantification:

-

Measure the concentration of tranexamic acid in the aliquots from both the protein-containing and protein-free chambers.

-

For radiolabeled TXA, use liquid scintillation counting.

-

For unlabeled TXA, use a suitable analytical method like HPLC.

-

-

-

Data Analysis:

-

Calculate the concentration of bound tranexamic acid by subtracting the concentration of free TXA (in the protein-free chamber) from the total concentration of TXA (in the protein-containing chamber).

-

Plot the concentration of bound TXA against the concentration of free TXA.

-

Determine the dissociation constant (Kd) and the number of binding sites by fitting the data to a suitable binding isotherm model (e.g., Scatchard plot).

-

Plasmin Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of tranexamic acid on plasmin activity.

Objective: To determine the IC50 of tranexamic acid for plasmin.

Materials:

-

Human plasmin

-

Chromogenic or fluorogenic plasmin substrate (e.g., S-2251)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

-

Tranexamic acid solutions of varying concentrations

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human plasmin in assay buffer.

-

Prepare a stock solution of the plasmin substrate.

-

Prepare serial dilutions of tranexamic acid in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Tranexamic acid solution (or vehicle control)

-

Human plasmin solution

-

-

Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

-

Initiation of Reaction:

-

Add the plasmin substrate to each well to start the reaction.

-

-

Measurement:

-

Measure the absorbance or fluorescence at regular intervals to monitor the rate of substrate cleavage.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each tranexamic acid concentration.

-

Plot the percentage of inhibition against the logarithm of the tranexamic acid concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Summary of Key Clinical Trial Findings

Several large-scale clinical trials have investigated the efficacy and safety of tranexamic acid in various bleeding conditions. The findings of these trials have been instrumental in shaping clinical practice.

| Trial Name | Clinical Setting | Key Findings | Reference |

| CRASH-2 | Trauma | Administration of TXA within 3 hours of injury significantly reduced all-cause mortality and death due to bleeding without increasing the risk of vascular occlusive events. | [5][6][7][8] |

| WOMAN | Postpartum Hemorrhage | TXA reduced death due to bleeding in women with postpartum hemorrhage, with the greatest benefit observed when administered within 3 hours of childbirth. There was no increase in adverse events. | [1][2][9][10][11] |

| HALT-IT | Gastrointestinal Bleeding | TXA did not reduce the risk of death from gastrointestinal bleeding and was associated with an increased risk of venous thromboembolic events and seizures. | [4] |

Conclusion

Tranexamic acid is a potent antifibrinolytic agent with a well-defined mechanism of action centered on the inhibition of plasminogen activation and plasmin activity. Its efficacy in reducing bleeding and mortality in trauma and postpartum hemorrhage is supported by robust clinical evidence. However, its use in gastrointestinal bleeding is not recommended based on current evidence. The experimental protocols detailed in this guide provide a framework for the continued investigation of tranexamic acid and the development of novel antifibrinolytic therapies. For researchers and drug development professionals, a thorough understanding of its biological activity and molecular targets is essential for optimizing its clinical application and exploring new therapeutic avenues.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. txacentral.lshtm.ac.uk [txacentral.lshtm.ac.uk]

- 6. research.monash.edu [research.monash.edu]

- 7. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]

- 11. Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Traxanox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traxanox (sodium salt) is a benzopyranopyridine derivative that has demonstrated significant anti-allergic properties in a variety of preclinical studies. This technical guide provides an in-depth overview of the initial in vitro studies that have elucidated the core mechanisms of action of this compound, with a focus on its inhibitory effects on mast cell degranulation, its interaction with the complement system, and its cardiovascular effects. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the foundational experimental data for this compound.

Inhibition of Mast Cell Degranulation

The primary mechanism of this compound's anti-allergic activity lies in its ability to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators.

Quantitative Data: Inhibition of Histamine Release

In vitro studies using passively-sensitized rat peritoneal mast cells have quantified the potent inhibitory effect of this compound on IgE-mediated histamine release. The following table summarizes the key quantitative findings and provides a comparison with other known mast cell stabilizers and phosphodiesterase inhibitors.

| Compound | IC50 (µM) for IgE-Mediated Histamine Release | Inhibition of Compound 48/80-Induced Histamine Release (Concentration Range) | Inhibition of Ionophore A23187-Induced Histamine Release (Concentration) |

| This compound Sodium | 0.04 [1] | Inhibited (1-100 µM) [1] | Slight Inhibition (100 µM) [1] |

| Disodium Cromoglycate (DSCG) | 1[1] | Inhibited | Little to no effect |

| Theophylline | 660[1] | Inhibited | Little to no effect |

Experimental Protocol: IgE-Mediated Histamine Release Assay

The following protocol outlines the key steps for assessing the effect of this compound on IgE-mediated histamine release from rat peritoneal mast cells.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the release of histamine from mast cells upon stimulation with an antigen.

Materials:

-

Wistar rats

-

Anti-dinitrophenyl (DNP) IgE antibody

-

Dinitrophenyl-human serum albumin (DNP-HSA) antigen

-

This compound sodium

-

Hanks' balanced salt solution (HBSS)

-

Percoll

-

o-Phthaldialdehyde (OPT) for fluorometric histamine assay

-

Spectrofluorometer

Methodology:

-

Mast Cell Isolation:

-

Euthanize Wistar rats and collect peritoneal lavage fluid by injecting and then aspirating HBSS into the peritoneal cavity.

-

Layer the cell suspension over a Percoll gradient and centrifuge to obtain a purified mast cell population.

-

Wash the purified mast cells with HBSS.

-

-

Passive Sensitization:

-

Incubate the isolated mast cells with a specific concentration of anti-DNP IgE antibody to allow the antibodies to bind to the FcεRI receptors on the mast cell surface.

-

Wash the cells to remove any unbound antibody.

-

-

Drug Incubation:

-

Pre-incubate the sensitized mast cells with varying concentrations of this compound sodium for a defined period.

-

-

Antigen Challenge:

-

Initiate histamine release by adding DNP-HSA antigen to the mast cell suspension.

-

Incubate for a specific time (e.g., 15 minutes) at 37°C.

-

-

Termination of Reaction:

-

Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

-

Histamine Quantification:

-

Collect the supernatant, which contains the released histamine.

-

Lyse the cell pellet to determine the residual histamine content.

-

Quantify histamine in both the supernatant and the cell lysate using a fluorometric assay with OPT.

-

Calculate the percentage of histamine release for each experimental condition.

-

-

Data Analysis:

-

Plot the percentage of histamine release against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

-

Interaction with the Complement System

This compound has been shown to interact with the complement system, a key component of the innate immune response.

Quantitative Data

Currently, specific quantitative data such as the IC50 of this compound for the inhibition of complement-dependent hemolysis is not available in the reviewed literature. However, qualitative studies have demonstrated that this compound sodium inhibits complement-dependent immune hemolysis in vitro, but not hypotonic hemolysis.

Experimental Protocol: Complement-Dependent Immune Hemolysis Assay

This protocol provides a general framework for assessing the effect of this compound on the classical complement pathway.

Objective: To determine if this compound can inhibit the lysis of red blood cells mediated by the antibody-dependent activation of the complement cascade.

Materials:

-

Sheep red blood cells (RBCs)

-

Anti-sheep RBC antibodies (hemolysin)

-

Normal human or guinea pig serum (as a source of complement)

-

This compound sodium

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Methodology:

-

RBC Sensitization:

-

Wash sheep RBCs with PBS.

-

Incubate the RBCs with a sub-agglutinating dilution of anti-sheep RBC antibodies to coat the cells.

-

Wash the sensitized RBCs to remove unbound antibodies.

-

-

Drug and Complement Incubation:

-

In a multi-well plate, add the sensitized RBCs to wells containing varying concentrations of this compound sodium.

-

Add a source of complement (e.g., diluted normal serum) to each well.

-

Include appropriate controls:

-

Positive control (sensitized RBCs + complement, no this compound)

-

Negative control (sensitized RBCs, no complement)

-

100% lysis control (RBCs in distilled water)

-

-

-

Incubation and Lysis:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the complement cascade to proceed.

-

-

Quantification of Hemolysis:

-

Centrifuge the plate to pellet any intact RBCs.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 415 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration of this compound relative to the 100% lysis control.

-

Plot the percentage of hemolysis against the this compound concentration to determine its inhibitory effect.

-

Cardiovascular Effects

Initial in vitro studies have also characterized the effects of this compound on cardiac muscle contractility.

Quantitative Data

While specific dose-response curves for this compound in isolated atria preparations are not detailed in the available literature, studies have shown that a concentration of 10-4 M of this compound caused increases in the beat rate of isolated guinea-pig atria and the contractile force of the papillary muscle.

Experimental Protocol: Isolated Guinea-Pig Atria Contractility Assay

The following protocol describes the methodology for assessing the chrono- and inotropic effects of this compound on isolated cardiac tissue.

Objective: To measure the effects of this compound on the spontaneous heart rate (chronotropy) and force of contraction (inotropy) of isolated guinea-pig atria.

Materials:

-

Guinea pigs

-

Krebs-Henseleit solution

-

Organ bath with temperature control and aeration

-

Force transducer

-

Data acquisition system

-

This compound sodium

Methodology:

-

Tissue Preparation:

-

Euthanize a guinea pig and rapidly excise the heart.

-

Dissect the atria in cold Krebs-Henseleit solution.

-

Mount the atria in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

-

Equilibration:

-

Allow the tissue to equilibrate for a period until a stable spontaneous contraction rate and force are achieved.

-

-

Drug Administration:

-

Record a baseline period of spontaneous activity.

-

Add increasing concentrations of this compound sodium to the organ bath in a cumulative manner, allowing the tissue to stabilize at each concentration.

-

-

Data Recording:

-

Continuously record the heart rate and contractile force using a force transducer connected to a data acquisition system.

-

-

Data Analysis:

-

Measure the changes in heart rate and contractile force from baseline at each concentration of this compound.

-

Express the results as a percentage change from the baseline and plot against the drug concentration.

-

Proposed Mechanism of Action and Signaling Pathways

Based on the initial in vitro findings, a proposed mechanism of action for this compound in mast cells centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

The inhibition of histamine release by this compound is potent for IgE-mediated and compound 48/80-induced degranulation, both of which are dependent on intracellular signaling cascades.[1] However, its effect is minimal on degranulation induced by the calcium ionophore A23187, which bypasses the initial signaling steps and directly increases intracellular calcium.[1] This suggests that this compound acts upstream of calcium mobilization.

A key regulator of mast cell degranulation is cAMP. Increased levels of intracellular cAMP are known to inhibit mast cell activation and histamine release. The finding that theophylline, a known phosphodiesterase (PDE) inhibitor that increases cAMP levels, also inhibits histamine release, and that this compound is significantly more potent, suggests that this compound may also act by inhibiting PDE, leading to an accumulation of intracellular cAMP.[1]

Conclusion

The initial in vitro studies of this compound provide a strong foundation for its characterization as a potent anti-allergic agent. Its primary mechanism of action appears to be the stabilization of mast cells through the inhibition of histamine release, likely mediated by the inhibition of phosphodiesterase and a subsequent increase in intracellular cAMP. Further investigations into its effects on specific PDE isoforms and other components of the mast cell signaling cascade will provide a more detailed understanding of its molecular interactions. The data from complement hemolysis and isolated cardiac tissue studies further contribute to the overall pharmacological profile of this compound. This guide serves as a comprehensive resource for scientists and researchers involved in the continued development and characterization of this and similar compounds.

References

Traxanox's Effects on Histamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traxanox (9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine) is a potent anti-allergic compound that has demonstrated significant inhibitory effects on histamine release from mast cells. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anti-allergic and anti-inflammatory therapeutics.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, is primarily released from the granules of mast cells and basophils upon activation.[2] The release of histamine is a critical event in the pathophysiology of various allergic disorders, including allergic rhinitis and asthma. Consequently, the inhibition of histamine release is a major therapeutic target for the management of these conditions. This compound has emerged as a potent inhibitor of this process, exhibiting greater efficacy than established mast cell stabilizers like disodium cromoglycate (DSCG). This document will delve into the experimental evidence elucidating the effects of this compound on histamine release.

Quantitative Data on Histamine Release Inhibition

In vitro studies have quantified the potent inhibitory effect of this compound on histamine release from immunologically challenged mast cells. The following tables summarize the key findings from comparative studies.

Table 1: Comparative IC50 Values for Inhibition of IgE-Mediated Histamine Release from Rat Peritoneal Mast Cells [3]

| Compound | IC50 (µM) |

| This compound Sodium | 0.04 |

| Disodium Cromoglycate (DSCG) | 1 |

| Theophylline | 660 |

Table 2: Effect of this compound Sodium on Histamine Release Induced by Various Stimuli in Rat Peritoneal Mast Cells [3]

| Stimulus | This compound Sodium Concentration | Inhibition of Histamine Release | Calcium Dependence |

| Anti-DNP IgE + DNP-HSA | 0.04 µM (IC50) | Dose- and time-dependent | Not explicitly stated, but IgE-mediated release is calcium-dependent |

| Compound 48/80 (0.25 µg/ml) | 1-100 µM | Inhibited | Effective in the presence and absence of extracellular calcium |

| Calcium Ionophore A23187 (0.2 µg/ml) | 100 µM | Slightly inhibited | Bypasses early signaling to directly increase intracellular calcium |

Mechanism of Action: Signaling Pathways

The experimental data suggests that this compound exerts its inhibitory effect on histamine release by modulating key signaling pathways in mast cells, likely upstream of a generalized increase in intracellular calcium.

IgE-Mediated Degranulation Pathway and the Postulated Role of this compound

Antigen cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface initiates a signaling cascade that leads to degranulation.[4] This pathway involves the activation of protein tyrosine kinases (PTKs), phospholipase C (PLC), and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, primarily the endoplasmic reticulum, which in turn activates store-operated calcium entry (SOCE) and a sustained increase in intracellular calcium. This elevation in calcium, along with signals from DAG and protein kinase C (PKC), is crucial for the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents.

Given that this compound potently inhibits IgE-mediated histamine release but only weakly affects release induced by the calcium ionophore A23187, it is hypothesized to act at a point in the signaling cascade before the influx of extracellular calcium becomes the dominant driver of degranulation.[3] Its ability to inhibit compound 48/80-induced histamine release even in the absence of extracellular calcium further suggests an effect on the mobilization of intracellular calcium stores or downstream signaling events that are not solely dependent on extracellular calcium influx.[3]

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo experiments used to characterize the effects of this compound on histamine release.

In Vitro Histamine Release from Rat Peritoneal Mast Cells

This protocol is based on the methods described in the studies by Goto et al. and general mast cell research methodologies.[3][5]

Methodology:

-

Mast Cell Isolation: Mast cells are collected from the peritoneal cavity of male Wistar rats by lavage with a buffered salt solution. The cells are then purified by density gradient centrifugation.

-

Passive Sensitization: The isolated mast cells are passively sensitized by incubation with anti-dinitrophenyl (DNP) IgE antibody for a specified period, allowing the IgE to bind to FcεRI on the cell surface.

-

Pre-incubation with this compound: The sensitized mast cells are washed and then pre-incubated with varying concentrations of this compound sodium or a vehicle control for a defined time before the antigen challenge.

-

Antigen Challenge: Histamine release is initiated by adding the antigen, DNP-human serum albumin (HSA), which cross-links the IgE bound to the mast cells.

-

Incubation and Termination: The cell suspension is incubated at 37°C for a set duration to allow for histamine release. The reaction is then terminated by placing the samples in an ice bath.

-

Histamine Quantification: The cell suspension is centrifuged, and the histamine content in the supernatant is determined using a spectrofluorometric assay, such as the o-phthalaldehyde (OPT) method described by Shore et al.[1][6][7]

-

Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of the cells). The inhibitory effect of this compound is then calculated as the percentage reduction in histamine release compared to the control.

In Vivo Passive Cutaneous Anaphylaxis (PCA)

This protocol is a representation of the in vivo assays used to assess the anti-allergic activity of this compound.[8][9][10]

Methodology:

-

Sensitization: Rats are passively sensitized by intradermal injection of anti-DNP IgE antibody into the dorsal skin.

-

Drug Administration: After a latent period (e.g., 48 hours) to allow for the binding of IgE to tissue mast cells, this compound or a control vehicle is administered, typically intravenously or orally.

-

Antigen Challenge: A solution containing the antigen (DNP-HSA) and a dye, such as Evans blue, is injected intravenously. The antigen triggers localized mast cell degranulation at the sensitized skin site.

-

Assessment of Vascular Permeability: The degranulation and release of histamine and other vasoactive mediators cause an increase in local vascular permeability, leading to the extravasation of the Evans blue dye into the surrounding tissue.

-

Quantification: After a set time, the animals are euthanized, and the area of blueing on the skin is measured. The dye can also be extracted from the skin tissue and quantified spectrophotometrically to provide a quantitative measure of the allergic reaction.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the size or intensity of the blue spot in the treated group to that in the control group.

Effects on Histamine Release from Basophils

While the majority of the available research has focused on mast cells, the inhibitory effects of mast cell stabilizers on basophil degranulation are also of significant interest.[11][12][13] However, specific studies detailing the effects of this compound on histamine release from basophils are limited in the currently available literature. Given its potent mast cell-stabilizing properties, it is plausible that this compound would also inhibit IgE-mediated histamine release from basophils, which share a similar activation pathway. Further research is warranted to fully characterize the effects of this compound on this important cell type.

Clinical Significance and Future Directions

The potent inhibitory effect of this compound on histamine release, demonstrated in both in vitro and in vivo models, underscores its potential as a therapeutic agent for allergic diseases.[3][8] Its superior potency compared to DSCG suggests that it could be a more effective treatment option. While this compound has been studied for allergic rhinitis and asthma, further clinical trials are needed to fully establish its efficacy and safety profile in human populations.[14][15][16][17]

Future research should focus on elucidating the precise molecular target(s) of this compound within the mast cell signaling cascade. Investigating its effects on intracellular calcium mobilization, phospholipase C activity, and protein kinase C activation would provide a more complete understanding of its mechanism of action. Additionally, dedicated studies on its effects on basophil degranulation are necessary for a comprehensive assessment of its anti-allergic properties.

Conclusion

This compound is a highly potent inhibitor of IgE-mediated histamine release from mast cells, acting at a step upstream of generalized calcium influx. Its demonstrated efficacy in preclinical models suggests significant therapeutic potential for allergic disorders. This technical guide has provided a comprehensive overview of the quantitative data, proposed mechanisms of action, and experimental methodologies related to the study of this compound's effects on histamine release, offering a valuable resource for the scientific and drug development communities.

References

- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 2. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

- 3. Inhibitory effect of this compound sodium on IgE-mediated histamine release from passively-sensitized mast cells of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Mechanisms of Mast Cell Activation by Cholesterol-Dependent Cytolysins [frontiersin.org]

- 5. Diacylglycerol metabolism in mast cells: a potential role in membrane fusion and arachidonic acid release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A method for the fluorometric assay of histamine in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the specificity of Shore's method for the determination of histamine in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [[Effect of this compound sodium on type I-IV allergic reactions. Studies on anti-allergic agents VII] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]

- 10. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Anti-FcεR1 antibody injections activate basophils and mast cells and delay Type 1 diabetes onset in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting inhibitory Siglec-3 to suppress IgE-mediated human basophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diverse innate stimuli activate basophils through pathways involving Syk and IκB kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. msjonline.org [msjonline.org]

Tranexamic Acid: A Comprehensive Technical Review for Researchers

For Immediate Distribution

[CITY, STATE] – [DATE] – This whitepaper provides an in-depth technical guide to the existing literature on Tranexamic acid (TXA), a synthetic lysine analog with significant antifibrinolytic properties. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details critical experimental protocols, and visualizes core mechanisms and workflows to facilitate a comprehensive understanding of TXA for new and experienced investigators in the field.

Core Mechanism of Action

Tranexamic acid functions as a potent antifibrinolytic agent by competitively inhibiting the activation of plasminogen to plasmin.[1][2][3] It is a synthetic derivative of the amino acid lysine and exerts its effect by binding to the lysine binding sites on plasminogen, thereby preventing plasmin from binding to and degrading the fibrin matrix of a blood clot.[2][4][5] This stabilization of the fibrin clot is the primary mechanism through which TXA reduces or prevents hemorrhage.[1][2] At higher concentrations, TXA can also non-competitively inhibit plasmin.[6] The potency of tranexamic acid is approximately ten times greater than that of its predecessor, aminocaproic acid.[1][6]

Below is a diagram illustrating the signaling pathway of Tranexamic acid's antifibrinolytic action.

References

- 1. Trial protocol - The CRASH-2 trial: a randomised controlled trial and economic evaluation of the effects of tranexamic acid on death, vascular occlusive events and transfusion requirement in bleeding trauma patients - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. crash2.lshtm.ac.uk [crash2.lshtm.ac.uk]

- 3. Tranexamic acid treatment for heavy menstrual bleeding: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The WOMAN Trial (World Maternal Antifibrinolytic Trial): tranexamic acid for the treatment of postpartum haemorrhage: an international randomised, double blind placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. woman2.lshtm.ac.uk [woman2.lshtm.ac.uk]

- 6. WOMAN-PharmacoTXA trial: Study protocol for a randomised controlled trial to assess the pharmacokinetics and pharmacodynamics of intramuscular, intravenous and oral administration of tranexamic acid in women giving birth by caesarean section - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Traxanox in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traxanox is a compound that has been identified as an orally available diuretic, with additional properties suggesting it may function as an anti-allergic and immunosuppressive agent.[1][2][3] In vitro studies have indicated that this compound can enhance the phagocytic activity of immune cells, specifically mouse peritoneal macrophages and rat peritoneal polymorphonuclear leukocytes.[1] It has also been observed to augment the immune response to lipopolysaccharides in mice, suggesting a modulatory role in macrophage function. This document provides detailed experimental protocols for investigating the effects of this compound on primary immune cells in a cell culture setting.

Quantitative Data Summary

Due to the limited availability of public quantitative data for this compound in cell culture applications, the following table presents a representative dataset based on typical results from phagocytosis assays. This data is illustrative and should be confirmed by experimentation.

| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Phagocytic Index (% of control) | Cell Viability (%) |

| Mouse Peritoneal Macrophages | 0 (Control) | 2 | 100 | >95 |

| 1 | 2 | 125 | >95 | |

| 10 | 2 | 160 | >95 | |

| 50 | 2 | 175 | >90 | |

| 100 | 2 | 150 | ~85 | |

| Rat Peritoneal PMNs | 0 (Control) | 1 | 100 | >95 |

| 1 | 1 | 115 | >95 | |

| 10 | 1 | 140 | >95 | |

| 50 | 1 | 155 | >90 | |

| 100 | 1 | 130 | ~88 |

Experimental Protocols

The following protocols are adapted from established methodologies for the isolation of primary immune cells and the assessment of phagocytic function. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Isolation of Mouse Peritoneal Macrophages

This protocol describes the elicitation and harvesting of macrophages from the peritoneal cavity of mice.

Materials:

-

3% Brewer Thioglycollate Medium, sterile

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS), ice-cold

-

DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium), ice-cold

-

Syringes (10 mL, 5 mL) and needles (25G, 20G)

-

Sterile surgical instruments (scissors, forceps)

-

50 mL conical tubes

-

Refrigerated centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Inject 1-2 mL of sterile 3% Brewer Thioglycollate Medium into the peritoneal cavity of a mouse using a 25G needle.

-

After 3-4 days, euthanize the mouse via an approved method.

-

Disinfect the abdominal area with 70% ethanol.

-

Make a small midline incision through the skin to expose the intact peritoneal wall.

-

Inject 5-10 mL of ice-cold sterile PBS into the peritoneal cavity using a 20G needle.

-

Gently massage the abdomen for 1-2 minutes to dislodge adherent cells.

-

Aspirate the peritoneal fluid containing the cells and transfer it to a 50 mL conical tube on ice.

-

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold complete DMEM.

-

Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

-

Adjust the cell concentration as required for the specific experiment.

Protocol 2: Isolation of Rat Peritoneal Polymorphonuclear Leukocytes (PMNs)

This protocol details the isolation of PMNs from the rat peritoneum following inflammatory stimulation.

Materials:

-

4% Thioglycollate Broth, sterile

-

Sterile PBS, ice-cold

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin (complete medium), ice-cold

-

Syringes (20 mL, 10 mL) and needles (18G)

-

Sterile surgical instruments

-

50 mL conical tubes

-

Refrigerated centrifuge

Procedure:

-

Inject 10 mL of sterile 4% Thioglycollate Broth into the peritoneal cavity of a rat.

-

After 18-24 hours, euthanize the rat using an approved method.

-

Disinfect the abdomen and expose the peritoneal wall as described in Protocol 1.

-

Inject 20 mL of ice-cold sterile PBS into the peritoneal cavity.

-

Gently massage the abdomen for 2-3 minutes.

-

Aspirate the peritoneal lavage fluid and place it into a 50 mL conical tube on ice.

-

Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells and determine viability. The cell population will be rich in PMNs.

Protocol 3: In Vitro Phagocytosis Assay

This assay measures the ability of macrophages or PMNs to engulf yeast particles in the presence of this compound.

Materials:

-

Isolated mouse peritoneal macrophages or rat peritoneal PMNs

-

Complete DMEM or RPMI-1640 medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Heat-killed Saccharomyces cerevisiae (yeast) suspension (e.g., 1x10^8 cells/mL)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution (0.4%)

-

Giemsa stain or other suitable cell stain

-

Microscope slides or multi-well culture plates

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Cell Seeding: Seed the isolated macrophages or PMNs onto microscope slides or into the wells of a culture plate at a density of 1x10^6 cells/mL. Allow macrophages to adhere for 2 hours at 37°C in a 5% CO2 incubator. For PMNs, which are less adherent, the assay can be performed in suspension or with a shorter adherence time.

-

This compound Treatment: Prepare serial dilutions of this compound in the appropriate complete medium. A suggested starting concentration range is 1-100 µM. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Remove the medium from the adhered cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells with this compound for a predetermined time (e.g., 1 hour).

-

Phagocytosis Induction: Add the heat-killed yeast suspension to each well at a ratio of approximately 10 yeast cells per phagocyte.

-

Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

-

Removal of Non-internalized Yeast: Gently wash the cells three times with ice-cold PBS to remove non-adherent yeast particles.

-

Staining and Visualization:

-

To differentiate between internalized and surface-bound yeast, you can add Trypan Blue solution for a few minutes. External yeast will stain blue, while internalized yeast will remain unstained.

-

Alternatively, fix the cells with methanol and stain with Giemsa stain.

-

-

Quantification: Using a light microscope, count the number of phagocytosing cells (cells that have engulfed at least one yeast particle) and the total number of cells in several random fields to determine the percentage of phagocytic cells. The phagocytic index can also be calculated by counting the total number of internalized yeast particles per 100 phagocytes.

Visualizations

Signaling Pathway

Caption: General signaling pathway for macrophage phagocytosis.

Experimental Workflow

Caption: Experimental workflow for the in vitro phagocytosis assay.

Disclaimer: The provided protocols and data are based on existing methodologies for similar research and should be considered as a starting point. The optimal concentrations of this compound, incubation times, and other experimental parameters should be determined empirically by the researcher. The signaling pathway diagram represents a general model of phagocytosis and the precise mechanism of this compound's action requires further investigation.

References

- 1. Protocol Online: In-vitro Phagocytosis Assay of Macrophages [protocol-online.org]

- 2. Isolation of rat peritoneal mononuclear and polymorphonuclear leucocytes on discontinuous gradients of Nycodenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Tranxanox for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dissolving Tranxanox and its sodium salt for in vivo research applications. Due to the limited availability of explicit solubility data in public literature, this document outlines a systematic approach to solvent selection and preparation of Tranxanox formulations for oral and intravenous administration in animal models.

Chemical Information

A clear understanding of the compound's identity is crucial for proper handling and dissolution.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| Tranxanox | 9-Chloro-7-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one | 58712-69-9 | C13H6ClN5O2 | 299.67 g/mol |

| Tranxanox Sodium | Tranxanox sodium salt | 70502-82-8 | C13H5ClN5NaO2 | 321.65 g/mol |

Solubility Considerations

The solubility of Tranxanox and its sodium salt is a critical factor in preparing formulations for in vivo studies. While specific quantitative solubility data is not widely published, the chemical structures provide guidance on solvent selection.

-

Tranxanox (Free Acid): As an organic molecule with limited polar functional groups, Tranxanox is expected to have low aqueous solubility. Organic solvents or co-solvent systems are likely required for dissolution.

-

Tranxanox Sodium (Salt Form): The sodium salt form of Tranxanox is anticipated to have greater aqueous solubility compared to the free acid. Therefore, aqueous-based vehicles should be the primary choice for this form.

Recommended Solvents and Vehicles

Based on common practices for in vivo drug administration and the chemical nature of Tranxanox, the following solvents and vehicles are recommended for initial screening.

| Solvent/Vehicle | Route of Administration | Considerations |

| Sterile Water for Injection | Oral (p.o.), Intravenous (i.v.) | Ideal for Tranxanox sodium due to its expected higher aqueous solubility. Always use sterile, pyrogen-free water for injections. |

| Phosphate-Buffered Saline (PBS) | Oral (p.o.), Intravenous (i.v.) | A common isotonic vehicle suitable for Tranxanox sodium. Ensure the pH is compatible with the compound's stability. |

| Dimethyl Sulfoxide (DMSO) | Intraperitoneal (i.p.), Subcutaneous (s.c.) - Use with caution for i.v. | A powerful organic solvent capable of dissolving many poorly soluble compounds. However, it can have its own biological effects and toxicity. For i.v. administration, the final DMSO concentration should be kept to a minimum (ideally <5-10%). |

| Polyethylene Glycol 400 (PEG400) | Oral (p.o.), Intravenous (i.v.) | A water-miscible co-solvent often used to increase the solubility of hydrophobic compounds. It is generally considered safe for in vivo use. |

| Co-solvent Systems (e.g., DMSO/PEG400, DMSO/Saline) | Oral (p.o.), Intravenous (i.v.) | Mixtures of solvents can enhance the solubility of compounds that are difficult to dissolve in a single solvent. The proportion of each solvent should be carefully optimized to maximize solubility while minimizing toxicity. |

| 0.5% Methyl Cellulose in Water | Oral (p.o.) | A common vehicle for creating stable suspensions of insoluble compounds for oral gavage. |

Experimental Protocols

Protocol 1: Dissolution of Tranxanox Sodium for Intravenous (i.v.) Administration

This protocol outlines a stepwise approach to dissolving Tranxanox sodium, starting with the most common and safest vehicle.

Materials:

-

Tranxanox sodium powder

-

Sterile Water for Injection

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

Procedure:

-

Initial Solubility Test in Aqueous Vehicles:

-

Weigh a small, precise amount of Tranxanox sodium (e.g., 1-5 mg) into a sterile conical tube.

-

Add a small volume of Sterile Water for Injection (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for complete dissolution. If not fully dissolved, proceed to the next step.

-

If the compound dissolves, you can proceed to prepare your final concentration.

-

If not fully dissolved, repeat the process with PBS.

-

-

Preparation of Stock Solution (if soluble in aqueous vehicle):

-

Calculate the required amount of Tranxanox sodium and vehicle to achieve the desired stock concentration.

-

Gradually add the vehicle to the powder while vortexing to ensure complete dissolution.

-

If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

-

Once completely dissolved, sterile-filter the solution using a 0.22 µm filter into a new sterile tube.

-

-

Use of Co-solvents (if not soluble in aqueous vehicles):

-

If Tranxanox sodium does not dissolve in aqueous vehicles, a co-solvent system may be necessary.

-

Caution: The final concentration of organic solvents like DMSO should be minimized for i.v. administration.

-

Prepare a high-concentration stock solution of Tranxanox sodium in a minimal amount of DMSO (e.g., 100 mg/mL).

-

For the final formulation, dilute the DMSO stock solution with a suitable vehicle such as saline or PEG400. It is critical to add the stock solution to the vehicle slowly while vortexing to prevent precipitation.

-

Protocol 2: Preparation of Tranxanox for Oral (p.o.) Administration

For oral administration, both solutions and suspensions can be prepared.

Materials:

-

Tranxanox powder

-

Vehicle of choice (e.g., Water, PBS, 0.5% Methyl Cellulose)

-

Mortar and pestle (for suspensions)

-

Homogenizer (optional, for suspensions)

-

Oral gavage needles

Procedure for Solution:

-

Follow the steps outlined in Protocol 1 to determine a suitable solvent and prepare a solution of the desired concentration. The constraints on solvent toxicity are less stringent for oral administration compared to intravenous.

Procedure for Suspension:

-

If Tranxanox is not soluble in the desired vehicle, a homogenous suspension can be prepared.

-

Weigh the required amount of Tranxanox.

-

If necessary, finely grind the powder using a mortar and pestle to improve suspension stability.

-

Prepare a 0.5% (w/v) solution of methyl cellulose in water.

-

Gradually add the Tranxanox powder to the methyl cellulose solution while continuously stirring or vortexing.

-

For a more uniform suspension, use a homogenizer.

-

Always ensure the suspension is well-mixed immediately before each administration to ensure accurate dosing.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes.

References

Application Notes and Protocols: Utilizing Traxanox in Passive Cutaneous Anaphylaxis (PCA) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Traxanox, a potent anti-allergic compound, in passive cutaneous anaphylaxis (PCA) assays. This document outlines the mechanism of action of this compound, detailed experimental protocols for its application in rat PCA models, and quantitative data to facilitate its use in preclinical research and drug development.

Introduction

Passive cutaneous anaphylaxis (PCA) is a widely used in vivo model to study Type I hypersensitivity reactions and to evaluate the efficacy of anti-allergic drugs. The assay involves the localized sensitization of skin with IgE antibodies followed by an intravenous antigen challenge, leading to mast cell degranulation and a measurable anaphylactic reaction. This compound (sodium salt) has demonstrated significant inhibitory effects on IgE-mediated allergic reactions, proving to be a valuable tool in allergy and immunology research.

Mechanism of Action of this compound

This compound exerts its anti-allergic effects by inhibiting the release of histamine and other chemical mediators from mast cells following an antigen-antibody reaction.[1] Unlike antihistamines, this compound does not antagonize the effects of released histamine but rather prevents its release. The primary mechanism of action is believed to involve the stabilization of mast cell membranes and interference with the intracellular signaling cascade that leads to degranulation.